

# 2-Dodecylphenol CAS number and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Dodecylphenol**

Cat. No.: **B1585192**

[Get Quote](#)

An In-Depth Technical Guide to **2-Dodecylphenol**

## Introduction

**2-Dodecylphenol** is an organic compound classified under the alkylphenol family. It is characterized by a phenol ring substituted with a twelve-carbon alkyl chain (a dodecyl group) at the ortho position. This structure imparts amphiphilic properties to the molecule, making it a valuable intermediate in the synthesis of a wide range of industrial and commercial products. While commercial dodecylphenol is often a complex mixture of isomers, with the alkyl chain at different positions on the phenol ring, this guide will focus on the technical aspects of the specific ortho-isomer, **2-dodecylphenol**.

This document serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and material science, providing detailed information on its chemical identity, properties, synthesis, applications, and safety considerations.

## Part 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and industry.

## Chemical Identifiers

A clear identification of **2-Dodecylphenol** is crucial for regulatory compliance and scientific accuracy. Key identifiers are summarized below.

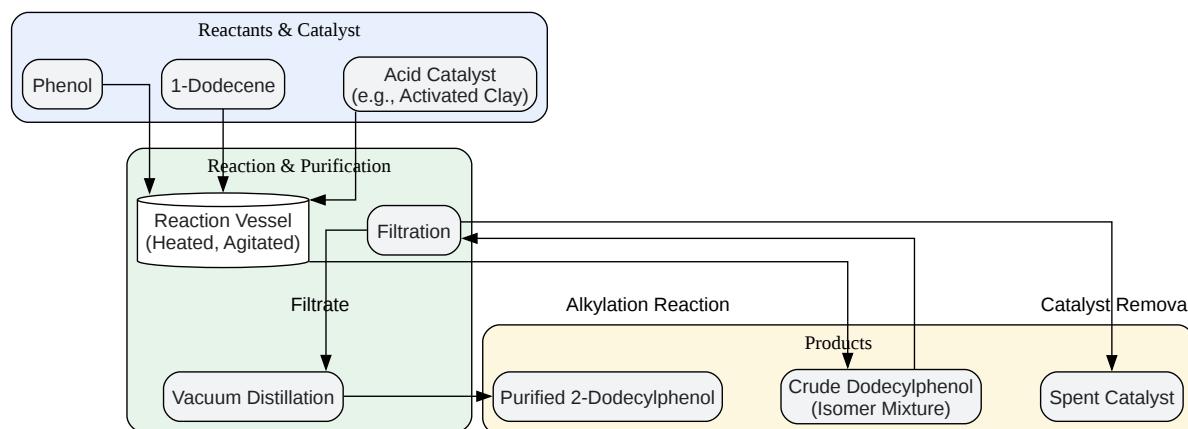
| Identifier        | Value                                       |
|-------------------|---------------------------------------------|
| IUPAC Name        | 2-dodecylphenol[1][2]                       |
| CAS Number        | 5284-29-7[2][3][4][5][6]                    |
| Molecular Formula | C <sub>18</sub> H <sub>30</sub> O[2][3][5]  |
| Molecular Weight  | 262.43 g/mol [5][6][7]                      |
| Synonyms          | o-Dodecylphenol, 2-Laurylphenol[1][3][4][5] |
| InChI Key         | CYEJMVLDXAUOPN-UHFFFAOYSA-N[2][8]           |
| SMILES            | CCCCCCCCCCCCC1=CC=CC=C1O[1][2][5]           |

## Physicochemical Data

The physical and chemical properties of **2-Dodecylphenol** dictate its behavior in various systems, its solubility, and its appropriate handling and storage conditions.

| Property                                   | Value                                               | Source    |
|--------------------------------------------|-----------------------------------------------------|-----------|
| Physical Description                       | Straw-colored liquid with a phenolic odor.          | [1]       |
| Melting Point                              | 39°C                                                | [4][6][7] |
| Boiling Range                              | ~300 - 340°C (for mixed isomers)                    | [9]       |
| Density                                    | ~0.94 g/cm <sup>3</sup> at 20°C (for mixed isomers) | [9]       |
| Water Solubility                           | 1.54 mg/L (for mixed isomers)                       | [9]       |
| Vapor Pressure                             | 2.30 x 10 <sup>-6</sup> mm Hg at 25°C               | [10]      |
| LogP (Octanol-Water Partition Coefficient) | 7.14 (for para-isomers)                             | [11]      |
| Flash Point                                | ~160°C (for mixed isomers)                          | [9]       |

## Part 2: Synthesis and Manufacturing


The primary industrial method for producing dodecylphenol is through the acid-catalyzed Friedel-Crafts alkylation of phenol.

## Reaction Mechanism and Rationale

The synthesis involves the electrophilic substitution of a dodecyl group onto the phenol ring. Phenol is an activated aromatic ring, and the hydroxyl group is an ortho-, para-directing activator. An acidic catalyst is employed to generate a carbocation from an alkene (1-dodecene) or an alkyl halide, which then acts as the electrophile. The choice of catalyst and reaction conditions can influence the isomeric distribution (ortho vs. para) of the final product. While commercial production often yields a mixture favoring the para-isomer, specific conditions can be optimized to increase the yield of **2-dodecylphenol**.

## General Synthesis Workflow

The following diagram illustrates a typical laboratory-scale synthesis of dodecylphenol.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Dodecylphenol**.

## Experimental Protocol: Synthesis of Dodecylphenol

The following protocol is adapted from a documented laboratory procedure for the synthesis of dodecylphenol.<sup>[8]</sup> This method illustrates the alkylation of phenol with 1-dodecene using activated clay as a catalyst.

### Materials:

- Phenol (325 g)
- 1-Dodecene (575 g)
- Activated Clay (e.g., Galeonite #136) (30 g)
- 2-Liter four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and condenser.

### Procedure:

- Preparation: Add 325 g of phenol and 30 g of dried activated clay to the 2-liter four-necked flask.
- Reaction Initiation: Begin agitation and heat the mixture to 135°C.
- Addition of Alkene: Slowly add 575 g of 1-dodecene to the reaction mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
- Reaction Completion: Continue to stir the mixture at 135°C for an additional period after the addition is complete to ensure maximum conversion.
- Catalyst Removal: Cool the reaction mixture to a safe temperature and filter it to remove the activated clay catalyst.

- Purification: The resulting filtrate, which is the crude dodecylphenol product, is then purified by vacuum distillation to separate the desired product from unreacted starting materials and byproducts. This step yields the final dodecylphenol product.[8]

## Part 3: Applications and Industrial Relevance

**2-Dodecylphenol** is rarely used as a final product. Instead, its value lies in its role as a versatile chemical intermediate.

- Surfactants and Emulsifiers: A primary application of dodecylphenol is in the synthesis of surfactants.[12] Ethoxylation of dodecylphenol produces dodecylphenol ethoxylates, which are non-ionic surfactants used in detergents, industrial cleaners, and as pesticide adjuvants. [12][13]
- Lubricant and Fuel Additives: Dodecylphenol is a precursor for additives in lubricating oils and fuels.[1][9][14] Its metal salts, such as calcium phenates, act as detergents and rust inhibitors in engine oils.[1][10]
- Resins and Polymers: It is used in the production of formaldehyde resins, epoxy resins, and other polymers, where it can impart properties such as improved flexibility and water resistance.[1][9][14]
- Other Applications: The compound also finds use in the manufacturing of fungicides, bactericides, dyes, pharmaceuticals, and adhesives.[1]

As environmental regulations have restricted the use of nonylphenol due to its endocrine-disrupting effects, dodecylphenol has emerged as a viable substitute in some applications.[12]

## Part 4: Toxicological Profile and Safety

Understanding the hazards associated with **2-Dodecylphenol** is critical for ensuring the safety of researchers and industrial workers.

### Human Health Hazards

Based on data for dodecylphenol isomers and related alkylphenols, the compound presents several health risks.

- Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns upon prolonged contact.[\[1\]](#)[\[10\]](#)[\[15\]](#)[\[16\]](#) Studies on analogue chemicals report effects including severe erythema, edema, and necrosis.[\[10\]](#)
- Eye Damage/Irritation: Causes serious eye irritation and is expected to cause serious eye damage.[\[1\]](#)[\[10\]](#)[\[15\]](#)[\[16\]](#) Chemicals that are corrosive to the skin are generally considered to cause severe eye damage.[\[10\]](#)
- Reproductive Toxicity: Suspected of damaging fertility.[\[1\]](#) A harmonized classification for branched dodecylphenol indicates it may damage fertility.[\[15\]](#)
- Respiratory Effects: Inhalation of vapors may lead to toxic pneumonitis, an inflammation of the lungs.[\[1\]](#)

## GHS Hazard Statements

The following GHS hazard statements are commonly associated with dodecylphenol and its isomers:

- H314: Causes severe skin burns and eye damage[\[15\]](#)
- H315: Causes skin irritation[\[1\]](#)[\[16\]](#)
- H318: Causes serious eye damage[\[1\]](#)[\[10\]](#)
- H319: Causes serious eye irritation[\[1\]](#)[\[16\]](#)
- H360F: May damage fertility[\[1\]](#)[\[15\]](#)

## Safety and Handling

Given the hazards, strict safety protocols must be followed when handling **2-Dodecylphenol**.

- Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (chemical goggles and face shield).[\[15\]](#)[\[16\]](#)
- Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. Use closed systems for industrial processes where feasible.

[\[10\]](#)

- First Aid:

- Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[\[15\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[\[15\]](#)
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[\[15\]](#)

## Environmental Hazards

Dodecylphenol is classified as very toxic to aquatic life, with long-lasting effects.[\[15\]](#) It is not readily biodegradable and has the potential to bioaccumulate in aquatic organisms.[\[11\]](#) Therefore, release into the environment must be strictly avoided.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Dodecylphenol | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Dodecylphenol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. upbio.lookchem.com [upbio.lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Dodecylphenol price,buy 2-Dodecylphenol - chemicalbook [m.chemicalbook.com]
- 7. 2-Dodecylphenol , >98.0%(GC) , 5284-29-7 - CookeChem [cookechem.com]
- 8. Synthesis routes of 2-Dodecylphenol [benchchem.com]

- 9. Dodecylphenol - PCC Group [products.pcc.eu]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. What is dodecylphenol used for? [hjd-chem.com]
- 13. Dodecylphenol ethoxylate [sitem.herts.ac.uk]
- 14. Dodecyl Phenol | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]
- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 16. 2-Dodecylphenol | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [2-Dodecylphenol CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585192#2-dodecylphenol-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1585192#2-dodecylphenol-cas-number-and-iupac-name)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)